N-[2-(1H-indol-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]acrylamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]acrylamide is a synthetic acrylamide derivative featuring a 1H-indol-3-yl ethylamine backbone linked to a 4-(methylsulfanyl)phenyl group via an α,β-unsaturated carbonyl system. The methylsulfanyl (SCH₃) substituent on the phenyl ring distinguishes it from other indole-based acrylamides, offering unique electronic and steric properties that influence its physicochemical behavior and biological interactions.
Properties
IUPAC Name |
(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-24-17-9-6-15(7-10-17)8-11-20(23)21-13-12-16-14-22-19-5-3-2-4-18(16)19/h2-11,14,22H,12-13H2,1H3,(H,21,23)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWPZAIUUGOQSU-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]acrylamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 1H-indole-3-ethylamine and 4-(methylsulfanyl)benzaldehyde.
Formation of the Acrylamide Intermediate: The 4-(methylsulfanyl)benzaldehyde is reacted with acryloyl chloride in the presence of a base such as triethylamine to form 3-[4-(methylsulfanyl)phenyl]acrylamide.
Coupling Reaction: The final step involves the coupling of 1H-indole-3-ethylamine with the acrylamide intermediate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: N-[2-(1H-indol-3-yl)ethyl]-3-[4-(methylamino)phenyl]propionamide.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1H-indol-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential in modulating various biological pathways. It is studied for its interactions with enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties. This compound, in particular, is being explored for its ability to target specific proteins involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It also finds applications in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]acrylamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The acrylamide group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. The methylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural features and properties of analogous compounds:
Key Observations:
- Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., 4-Cl in compound 17) correlate with higher melting points (150.6–152.0°C) compared to electron-donating groups (e.g., 4-CH₃ in compound 15: 126.8–128.2°C), likely due to enhanced dipole-dipole interactions .
Enzyme Inhibition
- AChE/BChE Inhibition: Compound 5q (3,4-dimethoxy) showed moderate AChE inhibition (IC₅₀: 11.51 μM), while 5b (2-chloro) exhibited potent BChE inhibition (IC₅₀: 1.95 μM). The methylsulfanyl group’s polarizability may enhance binding to hydrophobic enzyme pockets, but activity data for the target compound is needed for direct comparison .
- Anti-Inflammatory Effects: Analogous compounds with hydroxyl/methoxy groups (e.g., compound 2 in ) demonstrated IC₅₀ values <17 μM for NO inhibition, suggesting that electron-rich substituents enhance anti-inflammatory activity. The SCH₃ group’s weaker electron-donating capacity may reduce efficacy compared to -OCH₃ or -OH derivatives .
TLR4 Modulation
N-(2-(1H-Indol-3-yl)ethyl)-aromatic amides (e.g., compound 17) were designed as TLR4 inhibitors, with 4-Cl substitution showing optimal stability and binding. The methylsulfanyl group’s larger size and lower electronegativity may alter receptor interactions compared to chloro or methyl analogs .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]acrylamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(1H-indol-3-yl)ethyl]-N'-(2-(methylsulfanyl)phenyl)ethanediamide. Its molecular formula is , with a molecular weight of approximately 361.124 g/mol. The structure incorporates an indole moiety, known for its significant biological properties, and a methylthio-substituted phenyl group, which may enhance its pharmacological profile.
Target Enzymes
Research indicates that this compound acts primarily through the inhibition of cyclooxygenase (COX) enzymes. By blocking arachidonic acid binding, it competes with substrates necessary for prostaglandin synthesis, leading to reduced inflammation and pain perception.
Biochemical Pathways
Inhibition of COX enzymes disrupts the production of prostaglandins and thromboxanes, which are critical mediators in inflammatory responses. This mechanism underlies the compound's analgesic and anti-inflammatory effects.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis. In vitro tests indicated that it inhibited biofilm formation at concentrations as low as 2 µg/mL .
Anticancer Activity
The compound has demonstrated significant anticancer activity across several cell lines. For instance, IC50 values for HeLa cells ranged from 8.49 to 62.84 µg/mL, indicating promising potential for cancer treatment . Other studies have reported similar findings in breast cancer (MCF-7) and ovarian cancer (SKOV-3) cell lines, suggesting a broad spectrum of anticancer effects .
Antioxidant Properties
Antioxidant assays have revealed that the compound exhibits substantial free radical scavenging activity. This property is crucial as it contributes to the overall health benefits by mitigating oxidative stress-related damage in cells .
Study 1: Antimicrobial Efficacy
A study conducted on clinical strains of Staphylococcus found that the compound effectively inhibited biofilm formation by up to 84% at specific concentrations. The results underscored its potential as an antimicrobial agent in clinical settings .
Study 2: Cancer Cell Line Testing
In a comparative study involving multiple cancer cell lines (HeLa, MCF-7), the compound was found to have an IC50 value below 10 µg/mL for several derivatives tested. This suggests that modifications to the compound could enhance its anticancer properties further .
Pharmacokinetics
The pharmacokinetic profile of this compound remains to be fully elucidated; however, preliminary data suggest favorable absorption characteristics due to its lipophilic nature. Further studies are warranted to determine its metabolism and excretion pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
